molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4

[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B12875696
CAS No.: 89743-88-4
M. Wt: 209.28 g/mol
InChI Key: RABHTXAFEPVENZ-UHFFFAOYSA-N
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Description

[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly for its potential role as a key structural motif in the development of orexin receptor antagonists . The orexin system is a central therapeutic target for treating sleep disorders such as insomnia, as well as other neurological conditions . Oxazole derivatives similar to this compound have demonstrated potent research value in modulating this receptor pathway, which is crucial for regulating sleep-wake cycles . Furthermore, the 5-methyloxazole core is recognized as a privileged scaffold in drug discovery, frequently employed in constructing novel molecular entities for probing biological systems . Researchers utilize this specific methanol-functionalized oxazole as a versatile synthetic intermediate, where the hydroxymethyl group serves as a handle for further chemical diversification through conjugation, esterification, or etherification . This enables the creation of compound libraries for structure-activity relationship (SAR) studies or the synthesis of more complex molecules targeting metabolic diseases . Its structural features, including the lipophilic cyclohexyl moiety and the hydrogen-bonding capable alcohol group, make it a valuable scaffold for investigating ligand-receptor interactions and designing potential therapeutic agents. This compound is offered exclusively for scientific investigation and is strictly for research purposes.

Properties

CAS No.

89743-88-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3

InChI Key

RABHTXAFEPVENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2(CCCCC2)C)CO

Origin of Product

United States

Preparation Methods

Cyclization of Precursors to Form the Oxazole Core

The oxazole ring system in “[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol” is typically constructed via cyclization reactions involving amino alcohols or α-hydroxy ketones with suitable carbonyl compounds under acidic or dehydrating conditions. For example, related oxazole derivatives such as (5-methyl-1,3-oxazol-2-yl)methanol are synthesized by reacting 2-amino-2-methylpropan-1-ol with glyoxal in the presence of acid catalysts, proceeding through imine intermediates that cyclize to the oxazole ring.

For the 2-(1-methylcyclohexyl) substitution, the cyclohexyl moiety can be introduced via alkylation or condensation of cyclohexyl-containing precursors prior to or during ring formation. The methyl substitution on the cyclohexyl ring is typically introduced by using 1-methylcyclohexanone or related derivatives as starting materials.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 4-position is commonly introduced by functionalizing the oxazole ring post-cyclization. One approach involves the reaction of 4-chloromethyl oxazole intermediates with nucleophilic hydroxide sources to substitute the chlorine with a hydroxyl group, yielding the hydroxymethyl functionality. Alternatively, direct hydroxymethylation can be achieved by reacting oxazoline or oxazole intermediates with formaldehyde under acidic catalysis.

Acid Catalysis and Reaction Optimization

Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are often employed to promote cyclization and hydroxymethylation reactions. Reaction conditions typically involve refluxing in polar solvents like methanol or ethanol for several hours (4–6 hours) with monitoring by thin-layer chromatography (TLC) to optimize yield and purity.

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated systems are used to maintain consistent reaction conditions, improve safety, and scale up synthesis efficiently. Purification methods such as recrystallization and chromatographic techniques are optimized to achieve high purity (>95%) and yield.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Description Expected Yield
1 Cyclization 2-amino-2-methylpropan-1-ol + 1-methylcyclohexanone + acid catalyst (e.g., HCl) Formation of oxazole ring via imine intermediate 70–85%
2 Hydroxymethylation Formaldehyde + acid catalyst (e.g., HCl) or substitution of 4-chloromethyl oxazole with NaOH Introduction of hydroxymethyl group at 4-position 75–90%
3 Purification Recrystallization from methanol or column chromatography Removal of impurities and isolation of pure compound >95% purity

Research Findings and Mechanistic Insights

  • Cyclization Mechanism: The reaction proceeds through nucleophilic attack of the amino alcohol on the carbonyl compound, forming an imine intermediate that undergoes intramolecular cyclization to yield the oxazole ring.

  • Hydroxymethylation: The electrophilic formaldehyde reacts with the oxazole ring under acidic conditions, selectively functionalizing the 4-position. Alternatively, nucleophilic substitution of 4-chloromethyl oxazole intermediates with hydroxide ions provides a reliable route to the hydroxymethyl derivative.

  • Optimization: Reaction time, temperature, and stoichiometric ratios are critical parameters. For example, extending reaction time beyond 6 hours or increasing acid concentration can lead to side reactions or decomposition.

  • Spectroscopic Confirmation: Structural confirmation is achieved by ¹H and ¹³C NMR spectroscopy, FTIR (to confirm hydroxyl and oxazole ring vibrations), and mass spectrometry for molecular weight verification.

Comparative Table of Preparation Methods for Related Oxazole Derivatives

Compound Key Starting Materials Cyclization Method Hydroxymethylation Method Yield Range Notes
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol 2-phenyl-2-oxazoline + formaldehyde Acid-catalyzed cyclization Formaldehyde + acid catalyst 70–85% Well-studied, similar ring system
(5-Methyl-1,3-oxazol-2-yl)methanol 2-amino-2-methylpropan-1-ol + glyoxal Acid-catalyzed cyclization Substitution of 4-chloromethyl intermediate 75–90% Cyclization via imine intermediate
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol 1-methylcyclohexanone + amino alcohol precursors Acid-catalyzed cyclization with substituted ketone Hydroxymethylation via formaldehyde or substitution Estimated 70–85% Requires tailored alkylation step for cyclohexyl group

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Substituted oxazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its oxazole ring structure is known for biological activity, making it a candidate for drug design.

Case Study: Anticancer Activity
Research has indicated that oxazole derivatives exhibit anticancer properties. A study focused on the synthesis of various oxazole compounds, including [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol, demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Its ability to cross the blood-brain barrier may allow it to interact with central nervous system targets.

Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of oxazole derivatives in models of neurodegenerative diseases. The findings indicated that [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol could reduce oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Material Science

In material science, [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol can be utilized as a precursor for synthesizing novel polymers and materials with specific properties.

Application: Polymer Synthesis
The compound can be polymerized to form materials with enhanced thermal stability and mechanical properties. Research has focused on its use in creating thermosetting resins that can withstand high temperatures, making them suitable for aerospace applications.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityCytotoxic effects on cancer cell lines
NeuropharmacologyNeuroprotective EffectsReduced oxidative stress in neuronal cells
Material SciencePolymer SynthesisEnhanced thermal stability in resins

Mechanism of Action

The mechanism of action of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The metabolite 2-methyl-5-{4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl}-1,3-dioxane-2-carboxylic acid () shares structural similarities with the target compound, including a 1,3-oxazol-4-yl moiety. However, key differences include:

  • Substituent at position 2 : The metabolite features a 4-methylphenyl group instead of a 1-methylcyclohexyl group, reducing steric hindrance and altering lipophilicity.
  • Functional groups : The metabolite includes a 1,3-dioxane-carboxylic acid chain, enhancing solubility and acidity compared to the hydroxymethyl group in the target compound.

Key Comparative Table

Compound Name Core Structure Position 2 Substituent Position 4/5 Substituent Key Properties
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol 1,3-oxazole 1-Methylcyclohexyl 4-Hydroxymethyl Moderate lipophilicity, H-bond donor
2-Methyl-5-{4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl}-1,3-dioxane-2-carboxylic acid () 1,3-oxazole 4-Methylphenyl 4-Butyl-1,3-dioxane-carboxylic acid High solubility, acidic
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () 1,3,4-oxadiazole 4-Methoxybenzyl Naphthalene-carbothioate High polarity, sulfur reactivity

Research Findings and Implications

Hydrophilicity: The hydroxymethyl group may enhance aqueous solubility relative to non-polar analogues, though this is counterbalanced by the lipophilic cyclohexyl group.

Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving such compounds’ structures, particularly when bulky substituents complicate diffraction patterns.

Biological Activity

Introduction

[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol is a synthetic organic compound notable for its oxazole ring structure, which imparts unique chemical properties and potential biological activities. The compound's molecular formula is C13H17N1O2, and it has attracted attention in medicinal chemistry due to its possible therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, along with a methyl group and a cyclohexyl substituent. These structural elements contribute to its hydrophobic characteristics and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17N1O2
Molecular Weight209.285 g/mol
LogP2.697

Synthesis

The synthesis of [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol typically involves multi-step organic reactions. Precise control of reaction conditions is essential to achieve high purity and yield.

Biological Activity

Research indicates that [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol exhibits various biological activities, including:

  • Anti-inflammatory Effects : In silico studies suggest the compound may inhibit pathways involved in inflammation.
  • Analgesic Properties : Potential analgesic effects have been predicted through computational modeling.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains like E. coli and Staphylococcus aureus.

Case Studies and Research Findings

  • In Silico Interaction Studies : Computational models have predicted that [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol can interact with various enzymes and receptors involved in metabolic processes. These studies highlight its potential to mimic natural substrates, enhancing binding affinity for specific biological targets.
  • Antibacterial Activity : A study assessing the antibacterial properties of methanolic extracts containing related compounds demonstrated significant inhibition against pathogenic bacteria. For instance, the minimum inhibitory concentration (MIC) for E. coli was reported at 2 mg/mL . This suggests that [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol may exhibit similar antibacterial efficacy.
  • Phytochemical Profiling : A related study on plant extracts revealed the presence of bioactive compounds that could synergistically enhance the effects of [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol when used in combination therapies .

Comparative Analysis with Similar Compounds

The biological activity of [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-MethylisoxazoleIsoxazole ringMore polar than oxazole derivatives
2-MethylbenzothiazoleThiazole ringKnown for anti-cancer properties
2-(Cyclohexylmethyl)phenolPhenolic structureExhibits antioxidant activity
5-MethylbenzimidazoleBenzimidazole ringDiverse biological activities

These compounds illustrate variations in heterocyclic structures while maintaining functional groups similar to those found in [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the oxazole core via cyclization reactions. Key steps include:

  • Cyclocondensation : Reacting substituted cyclohexyl precursors with methylglyoxal or analogous reagents under reflux conditions.
  • Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
  • Purification : Recrystallization using methanol/water mixtures to isolate the product, monitored by Thin Layer Chromatography (TLC) for reaction completion .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., hydroxyl, oxazole ring) via characteristic absorption bands .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous oxazole derivatives. Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation.
  • Refinement : Employ SHELXL for structure refinement, leveraging tools like TWIN (for twinned crystals) and HKLF5 (for intensity integration). Validate hydrogen bonding and torsional angles using the CIF-check module in PLATON .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes (e.g., cytochrome P450).
  • Molecular Dynamics (MD) : Apply AMBER or GROMACS to analyze conformational stability in lipid bilayers, referencing stereoselective effects observed in monoterpene studies .
  • Quantum Mechanics (QM) : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

Q. How can contradictions in spectroscopic data be resolved during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-predicted values.
  • Crystallographic Validation : If crystal structures are unavailable, use Patterson maps in SHELXD to phase heavy-atom derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (< 5 ppm error) .

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

  • Methodological Answer :

  • Prodrug Activation : The hydroxymethyl group can be esterified to improve bioavailability, with hydrolysis in vivo releasing the active moiety.
  • Enzyme Targeting : The oxazole ring mimics peptide bonds, enabling inhibition of proteases or kinases. Optimize substituents using Structure-Activity Relationship (SAR) models .
  • Bioconjugation : Attach thiol-reactive tags (e.g., maleimide derivatives) via the hydroxyl group for site-selective protein modification .

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